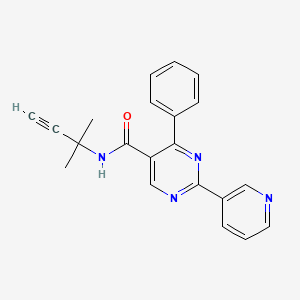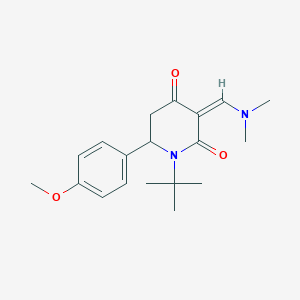![molecular formula C16H14N2O4 B3134445 [(2-benzamidoacetyl)amino] Benzoate CAS No. 400080-43-5](/img/structure/B3134445.png)
[(2-benzamidoacetyl)amino] Benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a series of steps including alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups .
Molecular Structure Analysis
The molecular formula of “[(2-benzamidoacetyl)amino] Benzoate” is C16H14N2O4 and its molecular weight is 298.29 g/mol.
Chemical Reactions Analysis
The reactions of similar compounds provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Scientific Research Applications
Enhancing NMDA Receptor-Mediated Neurotransmission
[(2-benzamidoacetyl)amino] benzoate, as sodium benzoate, has been studied for its role in schizophrenia treatment due to its ability to inhibit D-amino acid oxidase, thereby enhancing NMDA receptor-mediated neurotransmission. A study demonstrated significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for D-amino acid oxidase inhibition as a novel approach for drug development in schizophrenia (Lane et al., 2013).
Antiproliferative Activity against Cancer Cells
Another study explored the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides targeting the sigma-1 receptor. Compounds showed potent cytotoxic activity against cancer cell lines, highlighting the potential for developing new anticancer agents (Youssef et al., 2020).
Studying Physico-Chemical Properties for Beta-Adrenolytic Activity
Research on the physico-chemical properties of compounds with potential ultra-short beta-adrenolytic activity has been conducted. These studies aim to understand the relationship between structure and biological activity, which is crucial for drug development (Stankovicová et al., 2014).
Benzoyl Derivatization for Improved Retention in Peptide Mapping
Benzoyl derivatization, through compounds like N-hydroxysuccinamide sulfonyl benzoate, has been used to increase the chromatographic retention of peptides, aiding in enhanced sequence coverage in tryptic peptide mapping. This technique is pivotal in protein analysis and biotechnology (Julka & Regnier, 2004).
Nanocomposite Material Development
Research on layered double hydroxides/polyimide nanocomposites preparation from polyamic acid and LDH–amino benzoate has shown that these materials exhibit enhanced thermal properties and mechanical strength, demonstrating the relevance of [(2-benzamidoacetyl)amino] benzoate in materials science (Hsueh & Chen, 2003).
Inhibition of Rebar Corrosion in Concrete
Studies on the inhibitive action of amino derivatives of benzoate towards corrosion of carbon steel in carbonated concrete environments indicate their potential in extending the lifespan of reinforced concrete structures (Trabanelli et al., 2005).
Mechanism of Action
While the exact mechanism of action for “[(2-benzamidoacetyl)amino] Benzoate” is not specified, similar compounds have been found to have various biological activities . For example, benzimidazoles have been found to have anticancer properties, and their mechanism of action is related to the substitution pattern around the nucleus .
Safety and Hazards
properties
IUPAC Name |
[(2-benzamidoacetyl)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(11-17-15(20)12-7-3-1-4-8-12)18-22-16(21)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLWZPJNHLFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-benzamidoacetyl)amino] Benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)
![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)


![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)
![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)
![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)
![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)
![6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B3134438.png)